molecular formula C15H24N2O3 B5007086 N-butyl-5-(4-nitrophenoxy)pentan-1-amine

N-butyl-5-(4-nitrophenoxy)pentan-1-amine

Cat. No.: B5007086
M. Wt: 280.36 g/mol
InChI Key: HPZZKCLGTZVLQC-UHFFFAOYSA-N
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Description

N-butyl-5-(4-nitrophenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It features a butyl group attached to a pentanamine chain, which is further substituted with a 4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(4-nitrophenoxy)pentan-1-amine typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with 1-bromopentane to form 4-nitrophenyl pentyl ether. This intermediate is then subjected to a nucleophilic substitution reaction with butylamine to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification techniques such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(4-nitrophenoxy)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Alkyl halides and a base such as sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

N-butyl-5-(4-nitrophenoxy)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5-(4-nitrophenoxy)pentan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-5-(2-nitrophenoxy)pentan-1-amine
  • N-butyl-5-(2,6-dichlorophenoxy)pentan-1-amine

Uniqueness

N-butyl-5-(4-nitrophenoxy)pentan-1-amine is unique due to the specific positioning of the nitro group on the phenoxy ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-butyl-5-(4-nitrophenoxy)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-2-3-11-16-12-5-4-6-13-20-15-9-7-14(8-10-15)17(18)19/h7-10,16H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZZKCLGTZVLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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